

A Guide to the Crystal Structure of 2-Chloroquinoline-3-Carboxylic Acid

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Compound of Interest

Compound Name: 2-Chloroquinoline-3-carboxylic acid

Cat. No.: B1270539

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This technical guide provides an in-depth analysis of the crystal structure of **2-chloroquinoline-3-carboxylic acid**, a compound of interest to researchers in medicinal chemistry and materials science. This document outlines the crystallographic data, experimental protocols for its synthesis and crystallization, and a visualization of its molecular interactions, serving as a comprehensive resource for scientists and drug development professionals.

Crystallographic Data

The crystal structure of **2-chloroquinoline-3-carboxylic acid** ($C_{10}H_6ClNO_2$) has been determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. A summary of the crystal data and structure refinement parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement for **2-Chloroquinoline-3-Carboxylic Acid**.[\[1\]](#)
[\[2\]](#)

Parameter	Value
Empirical Formula	C ₁₀ H ₆ ClNO ₂
Formula Weight	207.61
Crystal System	Orthorhombic
Space Group	P2 ₁ nb
a (Å)	5.8193 (2)
b (Å)	8.0689 (3)
c (Å)	18.1780 (5)
V (Å ³)	853.55 (5)
Z	4
Temperature (K)	120
Radiation (Å)	Mo Kα (λ = 0.71073)
μ (mm ⁻¹)	0.41
Crystal Size (mm)	0.19 × 0.12 × 0.08

Table 2: Data Collection and Refinement Details.[\[1\]](#)[\[2\]](#)

Parameter	Value
Diffractometer	Nonius KappaCCD
Absorption Correction	Multi-scan
T_min / T_max	0.915 / 0.967
Measured Reflections	13714
Independent Reflections	1938
Reflections with $I > 2\sigma(I)$	1746
R_int	0.046
$R[F^2 > 2\sigma(F^2)]$	0.038
wR(F ²)	0.094
S (Goodness-of-fit)	1.14
Parameters	129
Restraints	1
H-atom Treatment	Constrained
$\Delta\rho_{\text{max}} / \Delta\rho_{\text{min}}$ (e Å ⁻³)	0.32 / -0.35

Experimental Protocols

Synthesis of 2-Chloroquinoline-3-Carboxylic Acid

A general method for the synthesis of **2-chloroquinoline-3-carboxylic acids** involves the oxidation of the corresponding 2-chloroquinoline-3-carbaldehydes.[3]

Procedure:

- To a stirring suspension of the appropriate 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol, a warm solution of silver nitrate (AgNO₃, 2.71 g, 0.016 mol) in 30 mL of ethanol is added.

- A solution of sodium hydroxide (NaOH, 2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol is then added dropwise over 15 minutes at room temperature with intensive stirring.
- The reaction mixture is stirred for 12 hours and then filtered through a CELITE pad.
- The solvent is removed by rotary evaporation.
- Water is added to completely dissolve the sodium salt of the carboxylic acid.
- The solution is then acidified to pH 1 with a 15% aqueous hydrochloric acid solution.
- The resulting solid product is filtered, washed with water (2 x 20 mL), and dried in a vacuum oven at 60 °C.

Crystallization

Single crystals of **2-chloroquinoline-3-carboxylic acid** suitable for X-ray analysis were obtained serendipitously from an attempted deprotection reaction.[\[1\]](#)[\[2\]](#)

Procedure:

- A solution of 327 mg (3 equivalents, 0.59 mmol) of ceric ammonium nitrate (CAN) in 1 mL of water was added to a precooled, stirred solution of 2-[(S)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl) ethylamino] acetonitrile (70 mg, 0.19 mmol) in 9 mL of acetonitrile (CH₃CN).
- After completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture was poured into cold water.
- The resulting residue was filtered off.
- Crystals of **2-chloroquinoline-3-carboxylic acid** suitable for X-ray analysis were obtained by slow evaporation of the filtrate.

Molecular and Crystal Structure

The molecular structure of **2-chloroquinoline-3-carboxylic acid** consists of a quinoline ring system substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 3-

position. The two rings of the quinolyl moiety are nearly coplanar, with a dihedral angle of 0.42 (9)°.[1][2]

The crystal packing is characterized by the formation of a two-dimensional network. This network is stabilized by intermolecular O—H...N and C—H...O hydrogen bonds, which reinforce the cohesion of the structure.[1][2]

Table 3: Hydrogen-bond Geometry (Å, °).[1]

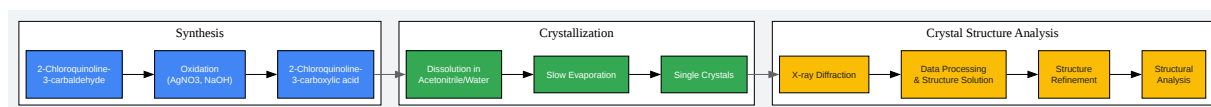
D—H...A	D—H	H...A	D...A	D—H...A
O2—H2...N1 ⁱ	0.84	1.95	2.768 (3)	164
C8—H8...O1 ⁱⁱ	0.95	2.37	3.290 (4)	163

Symmetry codes: (i) x, y, z; (ii) x, y, z.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of **2-chloroquinoline-3-carboxylic acid**.

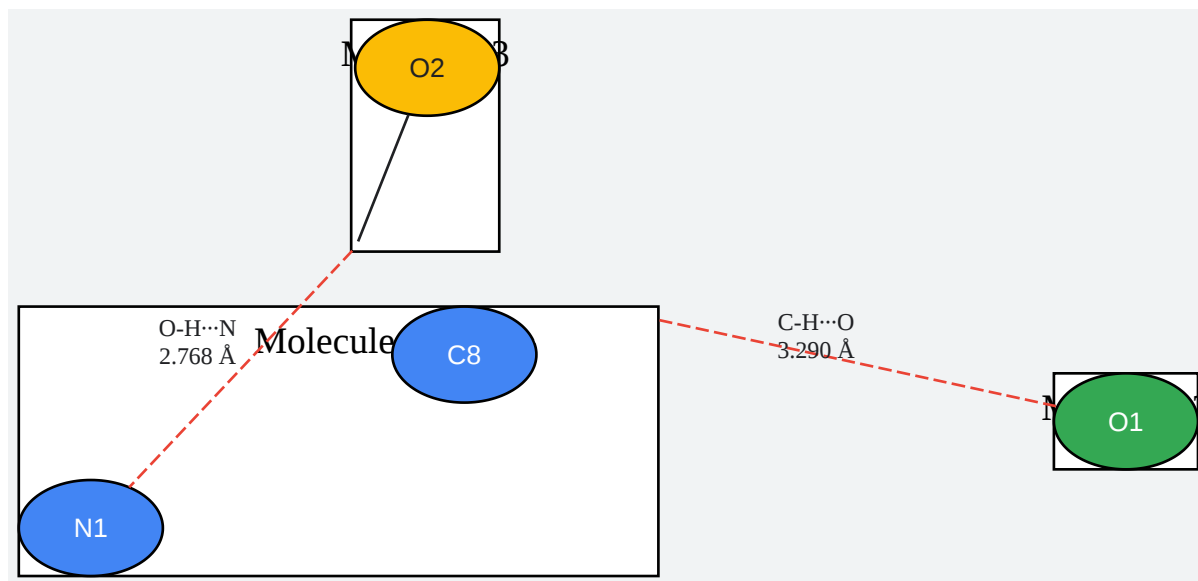


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Caption: Experimental workflow for the synthesis and crystal structure analysis.

Intermolecular Interactions

The key intermolecular hydrogen bonding interactions that stabilize the crystal structure of **2-chloroquinoline-3-carboxylic acid** are depicted below.



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Caption: Key intermolecular hydrogen bonds in the crystal structure.

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References

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